molecular formula C13H20N2O3S B14851172 N-(2-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(2-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14851172
M. Wt: 284.38 g/mol
InChI Key: GHKCBPMJSMPKNR-UHFFFAOYSA-N
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Description

N-(2-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound with the molecular formula C13H20N2O3S. This compound features a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated HCl . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(2-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This mechanism is particularly relevant in the development of antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to its specific structural features, including the tert-butyl and cyclopropoxy groups, which can influence its reactivity and interactions with biological targets. These structural elements can enhance its stability and specificity compared to other sulfonamides .

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-(2-tert-butyl-5-cyclopropyloxypyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)12-7-10(15-19(4,16)17)11(8-14-12)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

GHKCBPMJSMPKNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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